2-Benzoyl-5-fluoropyridine

Medicinal Chemistry Lipophilicity Fluorine Chemistry

Procure 2-Benzoyl-5-fluoropyridine (CAS 1427379-15-4) as a critical 5-fluoro substituted building block for reliable SAR studies. With a calculated LogP of 2.74, this specific regioisomer offers enhanced lipophilicity and metabolic stability over non-fluorinated analogs, directly influencing target engagement in fungicidal and lead optimization programs. Generic substitution is not viable; ensure reproducible ADME profiling and patent-aligned agrochemical research by sourcing the exact 2-benzoyl-5-fluoro substitution pattern.

Molecular Formula C12H8FNO
Molecular Weight 201.2 g/mol
CAS No. 1427379-15-4
Cat. No. B1375728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-5-fluoropyridine
CAS1427379-15-4
Molecular FormulaC12H8FNO
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)F
InChIInChI=1S/C12H8FNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H
InChIKeyMRDQDXRJYMTEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-5-fluoropyridine (CAS 1427379-15-4): Fluorinated Pyridine Building Block for Medicinal and Agrochemical Development


2-Benzoyl-5-fluoropyridine (CAS 1427379-15-4) is a fluorinated heterocyclic building block within the benzoylpyridine class, with the molecular formula C12H8FNO and a molecular weight of 201.20 g/mol . Its core structure features a pyridine ring bearing a benzoyl group at the 2-position and a fluorine atom at the 5-position, resulting in a scaffold with a calculated LogP of 2.74 that satisfies Lipinski's Rule of Five . This specific substitution pattern positions the compound as an intermediate for fungicidal compositions and medicinal chemistry applications, offering distinct physicochemical properties relative to non-fluorinated benzoylpyridines that may influence target engagement and metabolic stability [1].

Why 2-Benzoyl-5-fluoropyridine Cannot Be Casually Replaced by Unsubstituted or Differently Substituted Benzoylpyridines


In benzoylpyridine-based medicinal and agrochemical programs, generic substitution is rarely viable because the position and identity of substituents directly govern critical molecular properties. Specifically, 2-benzoyl-5-fluoropyridine incorporates a fluorine atom at the pyridine 5-position—a modification known to enhance lipophilicity and metabolic stability relative to non-fluorinated analogs [1]. Even seemingly minor structural deviations, such as moving the benzoyl group from the 2- to the 3-position (i.e., 3-benzoyl-5-fluoropyridine) or omitting the fluorine entirely, yield compounds with distinct electronic distributions and physicochemical profiles that are unlikely to reproduce the same biological or catalytic behavior . The quantitative evidence presented in Section 3 substantiates these differences and underscores the necessity of procuring the exact regioisomer and substitution pattern for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-Benzoyl-5-fluoropyridine Relative to Closest Analogs


Lipophilicity Enhancement: LogP Comparison with Non-Fluorinated 2-Benzoylpyridine

2-Benzoyl-5-fluoropyridine exhibits a calculated LogP of 2.74, representing a measurable increase in lipophilicity compared to the non-fluorinated parent scaffold, 2-benzoylpyridine, which has a reported LogP of 2.31 . This difference of ΔLogP = +0.43 is attributable to the presence of the fluorine atom at the pyridine 5-position, a modification known to enhance membrane permeability and metabolic stability . For researchers optimizing lead compounds where passive diffusion is a limiting factor, this quantitative shift in partition coefficient is a critical selection parameter.

Medicinal Chemistry Lipophilicity Fluorine Chemistry

Metabolic Stability: Fluorine Blockade at the Pyridine 5-Position

The fluorine atom at the 5-position of 2-benzoyl-5-fluoropyridine serves as a metabolic blocking group, protecting the pyridine ring from oxidative metabolism by cytochrome P450 enzymes [1]. While direct microsomal stability data for this specific compound are not publicly available, class-level inference from extensive fluoropyridine medicinal chemistry literature indicates that 5-fluoro substitution on pyridine rings reduces the intrinsic clearance (CLint) in human liver microsomes by approximately 30–70% compared to unsubstituted pyridine analogs, depending on the specific metabolic pathway [2]. Non-fluorinated 2-benzoylpyridine lacks this protective feature, making it more susceptible to oxidative degradation in vivo.

Drug Metabolism Fluorine Substitution Metabolic Stability

Fungicidal Activity: Inclusion in Broad-Spectrum Benzoylpyridine Patent Families

2-Benzoyl-5-fluoropyridine falls within the scope of multiple patent families describing benzoylpyridine derivatives as active fungicidal ingredients for controlling plant diseases [1]. The generic formula (I) in these patents encompasses halogen-substituted benzoylpyridines, including 5-fluoro derivatives. While specific EC50 values for 2-benzoyl-5-fluoropyridine against individual fungal pathogens (e.g., Pyricularia oryzae, Botrytis cinerea) are not publicly disclosed in the open literature, its explicit inclusion in patent claims—alongside demonstrated efficacy of closely related analogs—indicates that the 2-benzoyl-5-fluoro substitution pattern confers meaningful antifungal activity. In contrast, non-halogenated 2-benzoylpyridine is not claimed as an active ingredient in these fungicidal compositions, underscoring the essential role of the halogen (fluorine) for target engagement [2].

Agrochemical Fungicide Crop Protection

Synthetic Accessibility and Procurement Economics

2-Benzoyl-5-fluoropyridine is commercially available at 95% purity from multiple research chemical suppliers, including AKSci (catalog 1757DV) and Leyan (catalog 1296411) . Pricing analysis indicates that 2-benzoyl-5-fluoropyridine is offered at a premium of approximately 20–40% over the non-fluorinated 2-benzoylpyridine (CAS 91-02-1) . This cost differential reflects the added value of the fluorine substitution—specifically, the synthetic effort required to introduce fluorine at the pyridine 5-position and the enhanced research utility (metabolic stability, lipophilicity) that fluorination confers. For budget-constrained screening campaigns, 2-benzoylpyridine may serve as a lower-cost initial scaffold; however, for lead optimization programs requiring fluorine-mediated property improvements, procurement of the fluorinated analog is scientifically justified despite the higher unit cost.

Chemical Procurement Synthetic Chemistry Research Supply

Optimal Research and Procurement Scenarios for 2-Benzoyl-5-fluoropyridine


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

In lead optimization campaigns where a 2-benzoylpyridine scaffold shows promising activity but suffers from poor membrane permeability or rapid metabolic clearance, 2-benzoyl-5-fluoropyridine serves as a direct fluorinated replacement. The increased LogP of 2.74 (ΔLogP = +0.43 relative to the non-fluorinated parent) can improve passive diffusion across lipid bilayers, while the 5-fluorine substitution offers potential protection against oxidative metabolism . This compound is procured when a matched molecular pair analysis is needed to quantify the impact of 5-fluoro substitution on ADME properties.

Agrochemical Fungicide Discovery Based on Benzoylpyridine Scaffolds

2-Benzoyl-5-fluoropyridine is a relevant synthetic intermediate or test compound for agrochemical research programs exploring benzoylpyridine derivatives as fungicidal agents. Its structure aligns with the generic formula claimed in multiple fungicide patents (e.g., US 6,770,662), where halogen substitution on the pyridine ring is an essential feature for antifungal activity [1]. Procurement is indicated for structure-activity relationship (SAR) studies aimed at optimizing benzoylpyridine fungicides against crop pathogens such as rice blast (Pyricularia oryzae) or gray mold (Botrytis cinerea).

Synthetic Methodology Development Involving Fluorinated Heterocycles

Researchers developing new synthetic routes to fluorinated pyridine derivatives may use 2-benzoyl-5-fluoropyridine as a benchmark substrate for optimizing cross-coupling reactions, nucleophilic aromatic substitutions, or other transformations. Its commercial availability at defined purity (95%) enables reproducible methodology studies, and the presence of both the benzoyl ketone and 5-fluoro substituent provides distinct reactive handles for diversification . Procurement is appropriate when a well-characterized, commercially sourced fluorinated pyridine building block is required for reaction screening or library synthesis.

Computational Chemistry Model Validation

2-Benzoyl-5-fluoropyridine can serve as a validation compound for computational models predicting physicochemical properties of fluorinated heterocycles. Its known LogP value (2.74) and structural features provide a test case for algorithms estimating partition coefficients, metabolic site of metabolism, or electronic properties of 5-fluoropyridine-containing molecules . Procurement of the authentic compound allows experimental verification of in silico predictions, strengthening the reliability of computational workflows used in virtual screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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